(1R)-Camphor oxime

Catalog No.
S1891985
CAS No.
2792-42-9
M.F
C10H17NO
M. Wt
167.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R)-Camphor oxime

CAS Number

2792-42-9

Product Name

(1R)-Camphor oxime

IUPAC Name

(NZ)-N-[(1R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene]hydroxylamine

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

InChI

InChI=1S/C10H17NO/c1-9(2)7-4-5-10(9,3)8(6-7)11-12/h7,12H,4-6H2,1-3H3/b11-8-/t7-,10+/m1/s1

InChI Key

OVFDEGGJFJECAT-SMXKXMKRSA-N

SMILES

CC1(C2CCC1(C(=NO)C2)C)C

Canonical SMILES

CC1(C2CCC1(C(=NO)C2)C)C

Isomeric SMILES

C[C@@]1\2CC[C@@H](C1(C)C)C/C2=N/O

(1R)-Camphor oxime is an organic compound with the molecular formula C10_{10}H17_{17}NO, derived from camphor, a bicyclic monoterpene ketone. It features an oxime functional group, which is formed through the reaction of camphor with hydroxylamine. This compound is known for its distinct stereochemistry, which contributes to its unique chemical properties and biological activities. (1R)-Camphor oxime is often utilized in organic synthesis and medicinal chemistry due to its reactivity and potential therapeutic applications .

D-Camphor oxime itself is not known to have a specific biological mechanism of action. However, its role lies in its use as a chiral building block for the synthesis of other molecules with potential biological activities [].

D-Camphor oxime is generally considered to have low to moderate toxicity []. However, it's important to exercise caution when handling it due to the following:

  • Skin and eye irritant: May cause irritation upon contact [].
  • Respiratory irritant: Dust or vapors may irritate the respiratory tract [].
  • Combustible: D-Camphor oxime is flammable and should be kept away from heat sources [].
, including:

  • Oxidation: The oxime group can be oxidized to form nitrile oxides, which serve as intermediates in organic synthesis.
  • Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The oxime group can engage in nucleophilic substitution reactions, allowing for the introduction of different substituents .

Major Products Formed

  • Oxidation: Nitrile oxides.
  • Reduction: Amines.
  • Substitution: Various substituted oxime derivatives.

(1R)-Camphor oxime can be synthesized by reacting camphor with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide. The process typically involves the following steps:

  • Dissolve camphor in a suitable solvent (e.g., ethanol or methanol).
  • Add hydroxylamine hydrochloride and sodium hydroxide.
  • Stir the mixture at room temperature until the reaction completes.

In industrial settings, continuous flow reactors may be employed to optimize yields and purity by controlling reaction parameters such as temperature and pressure .

(1R)-Camphor oxime finds applications in various fields:

  • Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
  • Medicinal Chemistry: Potentially useful in drug development due to its biological activities.
  • Chemical Research: Serves as a model compound for studying reaction mechanisms involving oximes .

(1R)-Camphor oxime can be compared with other related compounds:

Compound NameStructural CharacteristicsUnique Features
Camphor oximeDerived from camphor; similar functional groupExhibits distinct stereochemistry
2-Camphanone oximeAnother derivative of camphorDifferent stereochemical configuration
DL-Camphor oximeRacemic mixture of camphor oxime isomersContains both enantiomers

Uniqueness

(1R)-Camphor oxime is unique due to its specific stereochemistry and the presence of the oxime functional group, which imparts distinct reactivity and biological activity compared to other camphor derivatives .

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

167.131014166 g/mol

Monoisotopic Mass

167.131014166 g/mol

Heavy Atom Count

12

Other CAS

2792-42-9

General Manufacturing Information

Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, oxime, (1R,4R)-: INACTIVE

Dates

Modify: 2023-08-16

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